
1-(6-Ethoxypyridin-3-yl)ethanone chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(6-Ethoxypyridin-3-yl)ethanone

Cat. No.: B1442903 Get Quote

An In-Depth Technical Guide to 1-(6-Ethoxypyridin-3-yl)ethanone for Advanced Research

Abstract
This technical guide provides a comprehensive overview of 1-(6-ethoxypyridin-3-yl)ethanone,

a key heterocyclic building block in modern medicinal and agricultural chemistry. We will delve

into its chemical structure, definitive IUPAC nomenclature, and core physicochemical

properties. The primary focus of this document is to present a robust and mechanistically

sound synthetic strategy, moving beyond simplistic cataloging of reactions to explain the causal

factors behind the selection of a palladium-catalyzed cross-coupling approach. This guide is

intended for researchers, chemists, and professionals in drug development who require a

deep, practical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties
1-(6-Ethoxypyridin-3-yl)ethanone is a disubstituted pyridine derivative. The pyridine core, an

electron-deficient aromatic heterocycle, is functionalized with an electron-donating ethoxy

group at the 6-position and an electron-withdrawing acetyl (ethanone) group at the 3-position.

This electronic arrangement dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of 1-(6-Ethoxypyridin-3-yl)ethanone.
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Table 1: Core Chemical Identifiers and Properties

Property Value Reference

IUPAC Name
1-(6-Ethoxypyridin-3-

yl)ethanone

CAS Number 885229-37-8 [1]

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Physical Form Solid

Purity ≥98% [1]

Storage Conditions Store at room temperature, dry [1]

Synthesis Pathway: A Mechanistic Approach via
Negishi Cross-Coupling
Rationale for Method Selection: Overcoming Pyridine's
Inherent Reactivity
A common strategy for synthesizing aryl ketones is the Friedel-Crafts acylation.[2] However,

this method is fundamentally unsuitable for electron-deficient aromatic systems like pyridine.

The nitrogen atom in the ring acts as a Lewis base, which would preferentially coordinate with

the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium

salt and inhibiting the desired electrophilic aromatic substitution.[3]

Therefore, a more sophisticated strategy is required. Modern palladium-catalyzed cross-

coupling reactions provide a powerful and versatile solution. Among these, the Negishi

coupling, which joins an organozinc compound with an organic halide, is exceptionally well-

suited for this transformation due to its high functional group tolerance and broad scope,

allowing for the coupling of sp²-hybridized carbon atoms.[4][5]

This guide proposes a robust two-step synthesis starting from the readily available 3-bromo-6-

ethoxypyridine.
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Overall Synthetic Scheme
The synthesis proceeds via two main stages:

Formation of the Organozinc Reagent: Activation of the C-Br bond in 3-bromo-6-

ethoxypyridine with zinc metal to form the pyridylzinc halide.

Palladium-Catalyzed Acylation: Coupling of the in-situ generated organozinc reagent with

acetyl chloride.

3-Bromo-6-ethoxypyridine

1-(6-Ethoxypyridin-3-yl)ethanone

Negishi Coupling

1. Activated Zinc (Zn*)
2. Pd(PPh₃)₄ (cat.)
3. Acetyl Chloride

Click to download full resolution via product page

Caption: Proposed Negishi cross-coupling synthesis workflow.

Detailed Experimental Protocol
This protocol is a representative methodology based on established principles of Negishi

couplings and should be adapted and optimized under appropriate laboratory conditions.

Step 1: In-Situ Generation of (6-Ethoxypyridin-3-yl)zinc Bromide

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a reflux

condenser, a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of dry

nitrogen throughout the reaction.

Causality: Organozinc reagents and the Pd(0) catalyst are sensitive to oxygen and

moisture. An inert atmosphere is critical to prevent their degradation and ensure high

reaction yields.

Zinc Activation: Add activated zinc dust to the flask.
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Initiation: Add a solution of 3-bromo-6-ethoxypyridine in anhydrous tetrahydrofuran (THF) to

the zinc suspension. Gentle heating may be required to initiate the formation of the

organozinc reagent. The reaction progress can be monitored by the consumption of the

starting material (e.g., via TLC or GC-MS).

Step 2: Palladium-Catalyzed Cross-Coupling

Catalyst Addition: Once the organozinc formation is substantially complete, add the

palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Expertise: The choice of catalyst is crucial. While Pd(PPh₃)₄ is a classic choice, modern

catalyst systems involving ligands like XPhos can offer higher turnover numbers and

milder reaction conditions.[6]

Acylation: Cool the reaction mixture (e.g., to 0 °C) and add a solution of acetyl chloride in

anhydrous THF dropwise.

Trustworthiness: The slow addition of the highly reactive acyl chloride at a reduced

temperature is a self-validating control measure to manage the exothermic nature of the

reaction and prevent the formation of side products.

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is

complete (monitor by TLC or GC-MS).

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-
(6-ethoxypyridin-3-yl)ethanone as a solid.

Applications in Research and Drug Development
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1-(6-Ethoxypyridin-3-yl)ethanone is not an end-product but a high-value intermediate. Its

utility stems from the presence of multiple reactive sites that can be selectively manipulated in

subsequent synthetic steps.

Pharmaceutical Intermediate: This compound is a key building block for more complex

molecules, particularly those targeting the central nervous system (CNS).[1] The pyridine

scaffold is a common motif in bioactive compounds, and the ethoxy and acetyl groups

provide handles for further functionalization to modulate properties like solubility, receptor

binding, and metabolic stability.

Agrochemical Research: The structural features of this molecule are also valuable in the

design of novel pesticides and herbicides.[1]

Versatile Building Block: The combination of the nucleophilic ethoxy group and the

electrophilic ketone, situated on an aromatic pyridine core, makes it a versatile reagent for

constructing diverse chemical libraries for high-throughput screening.[1]

Safety and Handling
As with all chemical reagents, 1-(6-ethoxypyridin-3-yl)ethanone should be handled in a well-

ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE),

including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the

Material Safety Data Sheet (MSDS) from the supplier for specific hazard information, handling,

and disposal procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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